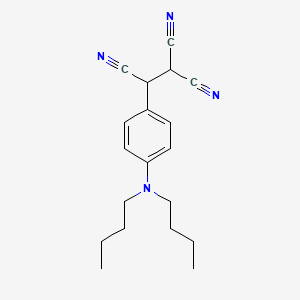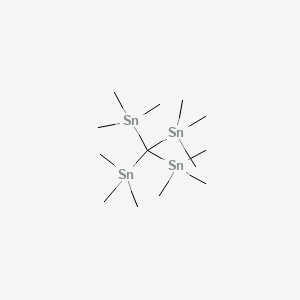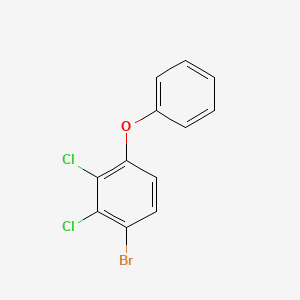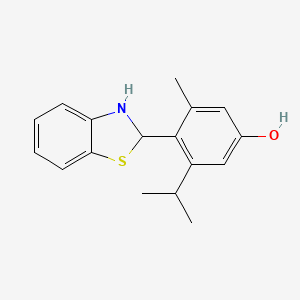![molecular formula C14H10N2O2 B14158415 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile CAS No. 216016-68-1](/img/structure/B14158415.png)
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
作用机制
The mechanism of action of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to form complexes with metal ions, which can disrupt microbial cell membranes and interfere with essential enzymatic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Similar Compounds
4-[(2,3-Dihydroxy-benzylidene)-amino]-benzonitrile: Similar structure but with hydroxyl groups at different positions.
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.
属性
CAS 编号 |
216016-68-1 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
4-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)7-14(11)18/h1-7,9,17-18H |
InChI 键 |
GSHGDQMCDPPIOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)



![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)

![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)


![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)


![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
